molecular formula C17H26N2O2 B1377836 Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate CAS No. 886766-85-4

Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate

Cat. No.: B1377836
CAS No.: 886766-85-4
M. Wt: 290.4 g/mol
InChI Key: IJALJBZDWHRZPL-UHFFFAOYSA-N
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Biological Activity

Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate (TBEPPC) is a compound that has garnered interest due to its potential biological activities. This article discusses its mechanisms of action, biochemical properties, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

TBEPPC features a piperazine ring substituted with a tert-butyl group and a 4-ethylphenyl moiety. This structure is significant for its interaction with biological targets, influencing its pharmacological profile.

The biological activity of TBEPPC is primarily attributed to its interaction with neurotransmitter systems and various enzymes. Key mechanisms include:

  • Neurotransmitter Modulation : TBEPPC may influence neurotransmitter pathways, particularly those associated with mood regulation, suggesting potential antidepressant properties.
  • Enzyme Interaction : The compound can act as both a substrate and an inhibitor in enzymatic reactions, affecting enzymes such as oxidoreductases and transferases through hydrogen bonding and hydrophobic interactions.

TBEPPC exhibits several important biochemical properties:

  • Stability : The compound remains stable under standard laboratory conditions but may degrade over time, impacting its efficacy.
  • Cellular Effects : In vitro studies indicate that TBEPPC influences cell signaling pathways, gene expression, and cellular metabolism, depending on the concentration and cell type used.

In Vitro Studies

Several studies have evaluated the effects of TBEPPC on various cell lines:

  • Cell Viability : TBEPPC demonstrated protective effects against cytotoxic agents in astrocytes, improving cell viability in the presence of harmful stimuli .
  • Neuroprotective Activity : It has been shown to inhibit amyloid beta aggregation, which is crucial in neurodegenerative diseases like Alzheimer's .

In Vivo Studies

In animal models, TBEPPC's dosage-dependent effects were observed:

  • Low Doses : Minimal physiological impact was noted at lower concentrations.
  • High Doses : Higher doses led to significant alterations in tissue function and behavior, indicating its potential for therapeutic applications.

Case Study 1: Antidepressant Potential

A study focused on the antidepressant-like effects of TBEPPC in rodent models. Results indicated that administration of the compound resulted in decreased immobility in forced swim tests, suggesting enhanced mood regulation.

Case Study 2: Neuroprotection Against Aβ Toxicity

Research demonstrated that TBEPPC could protect astrocytes from amyloid beta-induced toxicity. The compound reduced TNF-alpha production and improved cell viability, highlighting its potential as a neuroprotective agent .

Comparative Analysis

PropertyTBEPPCSimilar Compounds
Chemical StructurePiperazine derivativeOther piperazine derivatives
StabilityModerate stabilityVaries among derivatives
Neurotransmitter InteractionYesYes
Enzyme InhibitionYesYes
Neuroprotective EffectsObservedVaries

Properties

IUPAC Name

tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-5-13-6-8-14(9-7-13)15-12-19(11-10-18-15)16(20)21-17(2,3)4/h6-9,15,18H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALJBZDWHRZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.